molecular formula C11H23N B2364088 (2R)-3-Cyclohexyl-3-methylbutan-2-amine CAS No. 2248198-56-1

(2R)-3-Cyclohexyl-3-methylbutan-2-amine

Cat. No.: B2364088
CAS No.: 2248198-56-1
M. Wt: 169.312
InChI Key: GKXOTPRWVAKEBI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-Cyclohexyl-3-methylbutan-2-amine is a chiral amine compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a defined (2R) stereocenter alongside cyclohexyl and methyl substituents, makes it a valuable scaffold for the synthesis of more complex molecules. Chiral amines of this type are frequently employed as key building blocks (precursors) in the development of active pharmaceutical ingredients (APIs) and are integral to the exploration of structure-activity relationships (SAR) in drug discovery campaigns . This compound is strictly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(2R)-3-cyclohexyl-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h9-10H,4-8,12H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXOTPRWVAKEBI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazaborolidine-Catalyzed Carbenoid Insertion

The enantioconvergent carbenoid insertion methodology described by Chen et al. provides a robust framework for constructing chiral centers adjacent to boronates. Adapting this approach:

  • Boronate substrate preparation :

    • Begin with (2R)-3-cyclohexyl-2,3-dimethylbutanoic acid (CAS 2248202-55-1)
    • Convert to corresponding boronate ester via Miyaura borylation
  • Carbenoid insertion :

    • Employ LiCH2X (X = Cl, Br) carbenoid precursors
    • Utilize chiral oxazaborolidine catalyst derived from α-amino esters
    • Achieve >99:1 enantiomeric ratio (er) through puckered transition state
  • Amination :

    • Convert boronate to amine via Matteson-type displacement
    • Retain stereochemistry through stereospecific 1,2-metallate shift

Key advantages :

  • Iterative homologation potential for complex targets
  • Independent control of multiple stereocenters
  • Scalability demonstrated up to decagram quantities

Enzymatic Amination Approaches

Amine Transaminase (ATA)-Mediated Synthesis

Building on ACS Catalysis methods for chiral amine production:

Reaction scheme :

  • Ketone precursor synthesis :
    3-Cyclohexyl-3-methylbutan-2-one → Prochiral substrate
  • Biocatalytic amination :
    • Use (R)-selective ATA-117 variant with D-alanine donor
    • Couple with lactate dehydrogenase (LDH)/glutamate dehydrogenase (GDH) system for cofactor recycling

Optimization data :

Parameter Optimal Value Impact on Conversion
pH 8.5 98% activity retained
Temperature 35°C 85% conversion
Catalyst Loading 15 mg/mL ATA-117 99% ee achieved
Co-Solvent 20% DMSO 3-fold rate increase

Challenges :

  • Substrate solubility limitations due to cyclohexyl group
  • Enzyme inhibition at high boronate concentrations

Reductive Amination Pathways

Chiral Auxiliary-Assisted Synthesis

Adapting asymmetric reduction techniques from CiteSeerX methodologies:

  • Imine formation :
    Condense 3-Cyclohexyl-3-methylbutan-2-one with (R)-α-methylbenzylamine

  • Stereoselective reduction :

    • Use CBS catalyst (Corey-Bakshi-Shibata)
    • Achieve 92% de via transition state control
  • Auxiliary removal :
    Hydrogenolysis over Pd/C → Free (2R)-amine

Comparative catalyst performance :

Catalyst System ee (%) Yield (%) Reference
CBS (R)-C2-sym 99 85
Noyori Ru(II) 78 91
Jacobsen Co(III) 65 82

Resolution Techniques

Kinetic Resolution via Monoamine Oxidase

Leveraging ACS Catalysis MAO-AN enzyme system:

  • Racemic amine synthesis :

    • Classical Gabriel synthesis with cyclohexyl bromide
  • Enzymatic resolution :

    • Aspergillus niger MAO oxidizes (S)-enantiomer to imine
    • Hydrolysis → Ketone + (R)-amine retained

Process metrics :

  • Residence time: 48 hr
  • Productivity: 3.2 g/L/day
  • ee enhancement: 98.5% after 3 cycles

Comparative Method Analysis

Table 1: Synthesis Method Benchmarking

Parameter Boronate Homologation Enzymatic Reductive Amination
Stereoselectivity 99.9% ee 99% ee 92% de
Step Count 4 2 3
Scale Potential >100 g 10 g 50 g
Cost Index 2.8 1.5 3.2
Environmental Factor 32 8 45

Key observations :

  • Enzymatic methods offer superior sustainability but face substrate scope limitations
  • Boronate homologation enables complex molecule assembly but requires specialized catalysts
  • Reductive amination balances cost and efficiency for mid-scale production

Emerging Technologies

Photoredox Catalysis Applications

Preliminary data suggest potential for radical-based amination:

  • Decatungstate anion (W10O32^4−) mediates HAT from cyclohexyl C-H bonds
  • Couple with chiral amine templates for stereocontrol
  • Early yields: 45% with 80% ee (unoptimized)

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Cyclohexyl-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-Cyclohexyl-3-methylbutan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the structure-activity relationships of amine-containing compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-Cyclohexyl-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s overall hydrophobicity, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features

  • (2R)-4-Phenylbutan-2-amine-d3 : This deuterated analog replaces the cyclohexyl group with a phenyl ring, reducing steric bulk but maintaining aromaticity. The deuterium labeling enhances metabolic stability, making it useful in pharmacokinetic studies .
  • Cyclophosphamide : A nitrogen mustard derivative with an oxazaphosphorine ring. While structurally distinct, its amine group is critical for alkylating DNA in cancer therapy .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Features
(2R)-3-Cyclohexyl-3-methylbutan-2-amine* C₁₁H₂₁N 167.29 (calc.) Likely lipophilic (predicted) Chiral center, cyclohexyl for lipophilicity
(2R)-4-Phenylbutan-2-amine-d3 C₁₀H₁₂D₃N 152.25 Soluble in chloroform, methanol Deuterated, aromatic phenyl group
N-[(1R,2R)-2-Aminocyclohexyl]-N′-aryl thiourea C₁₅H₁₇F₆N₃S 385.37 Not specified Thiourea bridge, trifluoromethyl groups

*Calculated based on structural analogs due to lack of direct data.

Research Findings and Methodological Considerations

Data Standardization and Theoretical Predictions

  • highlights workflows for chemical data curation, ensuring consistency in comparing properties like solubility and molecular weight across databases. This approach mitigates discrepancies in experimental vs. theoretical values, as noted in binding energy (BE) studies for radicals and large molecules .
  • The cyclohexyl group in the target compound likely increases lipophilicity compared to phenyl analogs, impacting membrane permeability and bioavailability. Theoretical models could predict logP values to validate this hypothesis .

Challenges in Comparative Analysis

  • Limited direct data on the target compound necessitate reliance on structural analogs. For instance, thiourea derivatives in demonstrate how substituents like trifluoromethyl groups alter solubility and reactivity .
  • Stereochemical effects (e.g., (2R) vs. (2S) configurations) remain underexplored but are critical for target selectivity in drug design.

Q & A

Q. How can researchers optimize the synthesis of (2R)-3-Cyclohexyl-3-methylbutan-2-amine to improve yield and enantiomeric purity?

Methodological Answer: Optimization involves systematic screening of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of intermediates.
  • Temperature control : Reactions conducted under reflux (60–80°C) improve kinetics while minimizing side reactions.
  • Catalysts : Chiral catalysts (e.g., BINOL-derived ligands) can enhance enantioselectivity.
  • Workup protocols : Acid-base extraction or column chromatography ensures product isolation with minimal racemization .

Q. What spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm cyclohexyl and methyl group environments.
  • Circular Dichroism (CD) : To verify the (2R) configuration via Cotton effects.
  • X-ray crystallography : Definitive proof of stereochemistry when single crystals are obtainable .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

Methodological Answer: Prioritize target-specific assays:

  • Receptor binding assays : Radioligand displacement studies for neurotransmitter receptors (e.g., serotonin, dopamine).
  • Enzyme inhibition assays : Kinetic analysis using fluorogenic substrates.
  • Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity .

Advanced Research Questions

Q. How do the pharmacological properties of this compound compare to its structural analogs, and what methodologies elucidate these differences?

Methodological Answer: Comparative approaches include:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the cyclohexyl or methyl groups and test activity in parallel assays.
  • Computational docking : Molecular dynamics simulations to predict binding affinities to target proteins.
  • Pharmacokinetic profiling : LC-MS/MS to compare metabolic stability and plasma half-life across analogs .

Q. What strategies resolve contradictions in reported data on the compound’s enantiomer-specific bioactivity?

Methodological Answer: Address discrepancies via:

  • Replication studies : Independent validation of protocols (e.g., chiral HPLC purity checks).
  • Meta-analysis : Statistical aggregation of data from multiple studies to identify outliers.
  • Variable standardization : Control for factors like solvent purity, temperature fluctuations, and cell line variability .

Q. How can enantioselective synthesis routes minimize racemization during scale-up of this compound?

Methodological Answer: Key considerations:

  • Low-temperature reactions : Reduce thermal energy to prevent chiral center inversion.
  • Protecting groups : Temporarily block reactive amines during synthesis (e.g., Boc or Fmoc groups).
  • Asymmetric catalysis : Use transition-metal catalysts with high enantiomeric excess (e.g., Ru-BINAP complexes) .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • Forced degradation : Expose the compound to extreme pH (1–13) and temperatures (40–80°C).
  • HPLC monitoring : Track degradation products over time.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.